



Application Notes and Protocols for Mass Spectrometry Analysis of PROTAC BRD4 Degraders

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Compound of Interest		
Compound Name:	PROTAC BRD4 ligand-2	
	hydrochloride	
Cat. No.:	B15621478	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of mass spectrometry (MS) in the characterization of proteolysis-targeting chimeras (PROTACs) that target the bromodomain and extra-terminal domain (BET) protein BRD4 for degradation. While the specific compound "PROTAC BRD4 ligand-2 hydrochloride" is a ligand used in the synthesis of the BRD4 degrader CFT-2718, the following protocols and data are applicable to CFT-2718 and other BRD4-targeting PROTACs such as MZ1 and AT1.[1][2][3][4][5]

Mass spectrometry is a powerful and indispensable tool for elucidating the mechanism of action of PROTACs, quantifying their efficacy and selectivity, and identifying the specific molecular events they trigger.[1] The primary applications of mass spectrometry in this context include the global quantification of protein degradation, the analysis of ternary complex formation, and the identification of ubiquitination sites on the target protein.

Core Concepts and Signaling Pathway

PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), in this case, BRD4, and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[1] This proximity induces the formation of a ternary complex (BRD4-PROTAC-E3 ligase), leading to the ubiquitination of BRD4 and its subsequent



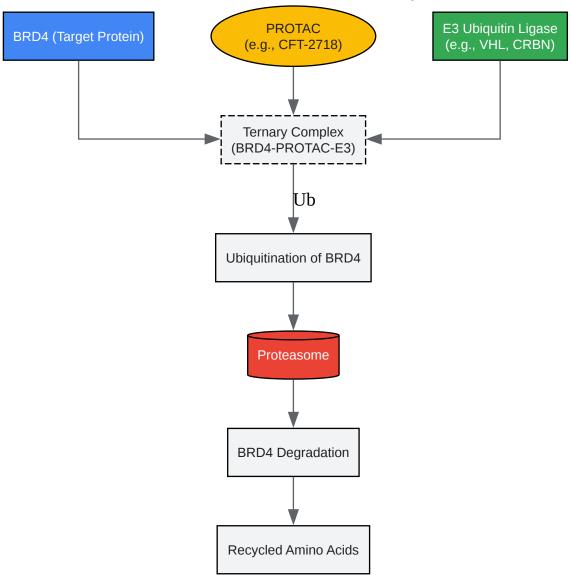




degradation by the proteasome.[1] Commonly recruited E3 ligases for BRD4 PROTACs are Von Hippel-Lindau (VHL) and Cereblon (CRBN).[1]



Mechanism of PROTAC-mediated BRD4 Degradation

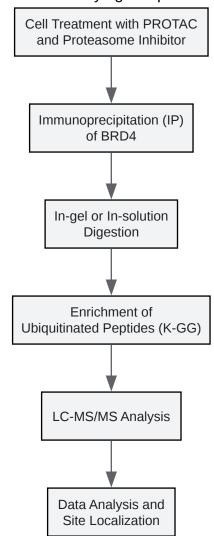




Workflow for Global Proteomics Analysis

Cell Culture and PROTAC Treatment Cell Lysis and Protein Extraction Protein Digestion (e.g., Trypsin) Peptide Labeling (e.g., TMT) LC-MS/MS Analysis Data Analysis and Quantification

Workflow for Identifying Ubiquitination Sites



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